molecular formula C14H15NO B12468400 N-propylnaphthalene-1-carboxamide

N-propylnaphthalene-1-carboxamide

Cat. No.: B12468400
M. Wt: 213.27 g/mol
InChI Key: CRXGWGIJJCBJLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with propylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-propylnaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,4-dicarboxylic acid derivatives.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-propylnaphthalen-1-amine.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-propylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-propylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

N-propylnaphthalene-1-carboxamide

InChI

InChI=1S/C14H15NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16)

InChI Key

CRXGWGIJJCBJLW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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